MRS 2219 is a chemical compound primarily recognized for its role in pharmacological research, specifically as a selective antagonist of the neurokinin-1 receptor. This receptor is implicated in various physiological processes, including pain perception, anxiety, and stress responses. MRS 2219 has garnered attention due to its potential therapeutic applications in managing conditions related to these processes.
MRS 2219 is classified as a synthetic small molecule and belongs to the category of neurokinin receptor antagonists. It was developed as part of research efforts aimed at understanding the neurokinin signaling pathways and their implications in various diseases. The compound's structure and properties have been extensively studied to evaluate its efficacy and safety in potential clinical applications.
The synthesis of MRS 2219 typically involves multi-step organic synthesis techniques. The most common method includes solid-phase peptide synthesis or solution-phase synthesis, which allows for the precise assembly of the compound's molecular structure.
MRS 2219 features a complex molecular structure characterized by its specific arrangement of atoms that confer its biological activity. The compound's molecular formula is C_17H_22N_2O_2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
MRS 2219 undergoes various chemical reactions that are essential for its biological activity. Key reactions include:
MRS 2219 exerts its pharmacological effects primarily through antagonism of the neurokinin-1 receptor. By blocking this receptor, MRS 2219 inhibits the signaling pathways activated by substance P, which are associated with pain and anxiety responses.
MRS 2219 has significant scientific applications, particularly in pharmacology and neuroscience research. Its selective antagonism of the neurokinin-1 receptor makes it an important tool for studying:
P2X receptors constitute a family of ATP-gated cation channels pivotal to purinergic signaling. Seven mammalian subtypes (P2X1–P2X7) assemble as homotrimeric or heterotrimeric complexes, each with distinct agonist sensitivity, desensitization kinetics, and tissue distribution [1] [9]. These receptors feature two transmembrane domains, a large extracellular loop housing orthosteric ATP-binding sites, and intracellular N- and C-termini governing trafficking and regulation [2] [4]. Upon ATP binding, they mediate rapid influx of Na⁺, K⁺, and Ca²⁺, with fractional Ca²⁺ currents highest in P2X1 receptors (5–10% of total current) [7].
Table 1: Key Functional Characteristics of P2X Receptor Subtypes
Subtype | Primary Agonists (EC₅₀, μM) | Desensitization Kinetics | Tissue Localization | Physiological Roles |
---|---|---|---|---|
P2X1 | ATP (0.056–0.7), 2-MeSATP (0.07–1) | Fast (<1 s) | Vas deferens, platelets, immune cells | Smooth muscle contraction, platelet aggregation |
P2X2 | ATP (2–8) | Slow (>20 s) | Neurons, autonomic ganglia | Neurotransmission, neuromodulation |
P2X3 | ATP (0.5–1), αβ-meATP (0.74–2) | Fast (<1 s) | Sensory neurons (DRG, trigeminal) | Nociception, mechanosensation |
P2X4 | ATP (1–10) | Slow (>20 s) | Microglia, epithelia | Neuropathic pain, inflammation |
P2X7 | BzATP (5–52), ATP (100) | Slow (>20 s) | Immune cells, glia | Pro-inflammatory cytokine release |
Data compiled from [1] [4] [7]
Functionally, P2X receptors regulate diverse processes:
Pyridoxal-5′-phosphate derivatives emerged as foundational scaffolds for P2X receptor modulation. Early work identified PPADS (pyridoxal-5′-phosphate-6-azophenyl-2′,4′-disulfonate) as a broad-spectrum P2X antagonist, inhibiting P2X1–P2X3 and P2X5 subtypes (IC₅₀ 0.069–28.5 μM) but showing negligible activity at P2X4 and weak inhibition of P2X7 [4] [9]. Its mechanism involved reversible Schiff base formation via an aldehyde group with lysine residues near ATP-binding sites [5] [8].
Structural refinements led to second-generation analogs:
This culminated in MRS 2219 (cyclic pyridoxine-α4,5-monophosphate), synthesized by Kim et al. (1998) as part of a focused library of PPADS analogs [5] [8]. Unlike PPADS, MRS 2219 lacks the aldehyde and features a fixed bicyclic structure, abolishing antagonism and conferring selective positive allosteric modulation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7